

Caesalmin B CAS number and chemical identifiers

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Caesalmin B: A Technical Guide for Researchers

An In-depth Examination of the Cassane Diterpenoid **Caesalmin B**, Including its Chemical Properties, Biological Activities, and Associated Experimental Protocols.

This technical guide provides a comprehensive overview of **Caesalmin B**, a cassane-type diterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document collates essential chemical identifiers, details on its biological activities, and outlines relevant experimental methodologies.

Core Chemical Data

Caesalmin B has been isolated from plant species of the Caesalpinia genus, notably from the seed kernels of Caesalpinia crista and Caesalpinia minax[1][2]. Its chemical identity is well-defined by a range of spectroscopic and physical data.

Table 1: Chemical Identifiers for Caesalmin B



Identifier	Value	Source
CAS Number	352658-23-2	[1][2][3][4]
Molecular Formula	C22H28O6	[1][5][6]
Molecular Weight	388.46 g/mol	[1][5][6]
IUPAC Name	[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18- trimethyl-9-oxo-4,10- dioxapentacyclo[9.7.1.0 ^{3,7} .0 ^{8,19} .0 ^{13,18}]nonadeca-3(7),5-dien- 17-yl] acetate	[5]
SMILES	CC(=0)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4) [C@@H]5[C@@H]3 INVALID-LINKOC5=O)C)O) (C)C	[1][5]
InChI	InChI=1S/C22H28O6/c1- 11(23)27-16-5-7- 20(2,3)22(25)10-15-18- 13(21(16,22)4)9-14-12(6-8-26- 14)17(18)19(24)28- 15/h6,8,13,15-18,25H,5,7,9- 10H2,1- 4H3/t13-,15-,16-,17+,18-,21-,2 2+/m0/s1	[5]
InChIKey	GXBMHMVGIRRPBD- XTVZKPICSA-N	[1][5]
Appearance	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1][2]



Biological Activity and Potential Therapeutic Applications

Caesalmin B has demonstrated notable biological activities, positioning it as a molecule of interest for further investigation.

Antimalarial Activity: **Caesalmin B** exhibits significant, dose-dependent inhibitory effects on the in vitro growth of Plasmodium falciparum FCR-3/A2[1][2]. This activity is characteristic of several cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, with reported IC50 values for this class of compounds ranging from 90 nM to 6.5 μ M[2].

Antiviral Activity: In addition to its antimalarial properties, **Caesalmin B** has been reported to exhibit moderate antiviral activity against the Parainfluenza virus type 3 (Para3) with a reported IC50 of 55 μ M.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Caesalmin B** and related compounds.

Isolation and Purification of Caesalmin B

The following is a generalized protocol for the isolation of **Caesalmin B** from Caesalpinia seeds, based on literature reports of the isolation of cassane diterpenoids.

1. Extraction:

 Air-dried and powdered seed kernels of Caesalpinia minax are subjected to extraction with an organic solvent such as dichloromethane (CH₂Cl₂) or a chloroform fraction is obtained.

2. Fractionation:

- The crude extract is concentrated under reduced pressure to yield a residue.
- This residue is then subjected to column chromatography over silica gel.



 A gradient elution system, for example, using mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the components.

3. Purification:

- Fractions containing compounds with similar TLC profiles are pooled.
- Further purification of the fractions containing **Caesalmin B** is achieved through repeated column chromatography, often followed by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
- 4. Structure Elucidation:
- The structure of the isolated Caesalmin B is confirmed by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

In Vitro Antimalarial Activity Assay against Plasmodium falciparum

This protocol describes the evaluation of the antiplasmodial activity of Caesalmin B.

1. Parasite Culture:

- The chloroquine-sensitive (3D7) or other relevant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum, hypoxanthine, and gentamicin.
- The culture is incubated at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
- 2. Drug Susceptibility Assay:
- A suspension of sorbitol-synchronized, infected red blood cells is adjusted to a parasitemia of 0.5-1% and a hematocrit of 2-4% in a complete medium.
- Serial dilutions of **Caesalmin B** (typically dissolved in DMSO and then diluted in the medium) are prepared in a 96-well microtiter plate.



- The parasite suspension is added to the wells containing the test compound.
- The plates are incubated for 48-72 hours under the conditions described above.
- 3. Quantification of Parasite Growth Inhibition:
- Parasite growth can be quantified using various methods, such as:
 - Microscopy: Giemsa-stained thin blood smears are prepared, and the number of parasitized red blood cells per 1000 erythrocytes is counted.
 - SYBR Green I-based fluorescence assay: After incubation, a lysis buffer containing SYBR
 Green I is added to the wells. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
 - Lactate Dehydrogenase (LDH) assay: The activity of parasite-specific LDH is measured spectrophotometrically.
- 4. Data Analysis:
- The percentage of parasite growth inhibition is calculated relative to a drug-free control.
- The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Suppressive Test in Mice

This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of **Caesalmin B**.

- 1. Animal Model and Infection:
- Swiss albino or other appropriate mouse strains are infected intraperitoneally (i.p.) with a standard inoculum of Plasmodium berghei or Plasmodium chabaudi parasitized red blood cells (e.g., 1 x 10⁵ pRBCs).
- 2. Treatment:



- Two to four hours post-infection, the mice are randomly divided into experimental and control groups.
- The experimental groups are treated with various doses of **Caesalmin B** (dissolved in a suitable vehicle, e.g., 7% Tween 80 and 3% ethanol) administered orally (p.o.) or subcutaneously (s.c.) for four consecutive days.
- A positive control group receives a standard antimalarial drug (e.g., chloroquine), and a negative control group receives the vehicle only.
- 3. Monitoring Parasitemia:
- On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse.
- The smears are stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination.
- 4. Evaluation of Activity:
- The average percentage of parasitemia in the treated groups is compared to the negative control group.
- The percentage of suppression of parasitemia is calculated using the formula: [(A B) / A] x 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

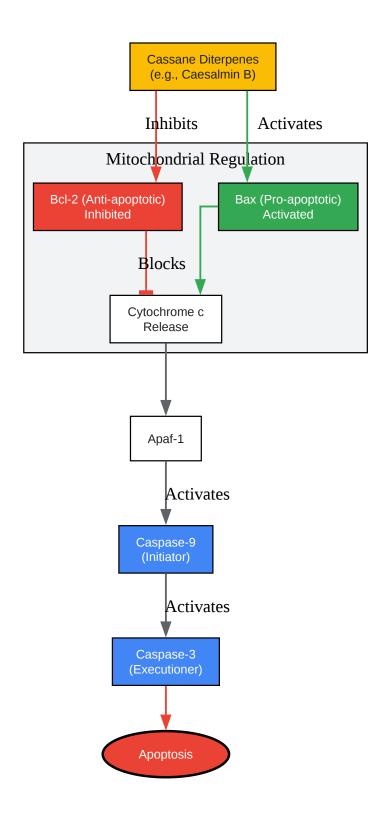
Potential Signaling Pathways

While the specific signaling pathways modulated by **Caesalmin B** are not yet fully elucidated, studies on related cassane diterpenoids suggest potential mechanisms of action, particularly in the context of cancer cell biology. These include the induction of apoptosis and the modulation of the Wnt/ β -catenin signaling pathway.

Apoptosis Induction Pathway

Several cassane diterpenoids have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.





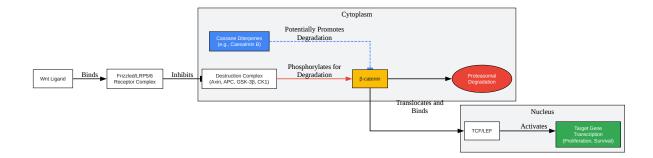
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Figure 1: Proposed intrinsic apoptosis pathway for cassane diterpenes.



Wnt/β-catenin Signaling Pathway

Some cassane diterpenoids have been found to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to decreased cell proliferation and survival.



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